N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide
Description
N-Benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy group at position 2, a methyl group at position 5, and benzyl and ethyl groups attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-4-18(13-15-8-6-5-7-9-15)22(19,20)17-12-14(2)10-11-16(17)21-3/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWABPVUQWLZXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with N-benzylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide is used in various scientific research applications due to its unique properties:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Compounds
The following table summarizes key structural and functional differences between N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide and related compounds:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 5-chloro-2-methoxy substitution in ’s compound confers antihypertensive activity, likely via interaction with ion channels or receptors . The N-benzyl group in the target compound introduces steric bulk, which could modulate selectivity in enzyme binding compared to simpler N-ethyl or N-aryl analogs .
The methoxy group (electron-donating) in the target compound may stabilize resonance structures, affecting binding to aromatic receptor sites.
Biological Activity Trends :
- Compounds with sulfamoylphenyl linkages (e.g., ) exhibit hypoglycemic activity, suggesting that the target compound’s sulfonamide core could interact with sulfonylurea receptors if similarly substituted .
- N-Alkyl substitutions (e.g., ethyl, benzyl) are associated with improved metabolic stability compared to unsubstituted sulfonamides, as observed in antimicrobial studies .
Physicochemical Properties and Stability
- Solubility: The methoxy and methyl groups in the target compound likely enhance solubility in organic solvents compared to polar analogs like 5-aminosulfonyl-N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-2-methoxybenzamide (), which contains hydrophilic pyrrolidine and hydroxyethyl groups .
- Thermal Stability : Crystallographic studies on N-ethyl-2-methoxyphenyl analogs () suggest that alkyl substitutions stabilize the sulfonamide core against thermal degradation .
Biological Activity
N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A benzyl group
- An ethyl group
- A methoxy group
- A methyl group attached to a benzenesulfonamide core
Its molecular formula is with a molecular weight of approximately 333.45 g/mol. The unique substitution pattern on the benzenesulfonamide core contributes to its distinct chemical and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activity and receptor binding, leading to various pharmacological effects. The compound has been shown to exhibit:
- Antimicrobial properties : Potentially effective against a range of bacterial strains.
- Anticancer activity : Inhibiting the growth of cancer cells through mechanisms that may involve cell cycle arrest and apoptosis .
Antimicrobial Activity
Research indicates that this compound may possess significant antibacterial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
Table 1: Antibacterial activity of this compound against selected bacterial strains.
Anticancer Activity
In a series of studies, this compound was evaluated for its anticancer effects on various cancer cell lines, including melanoma and ovarian cancer cells. The results are presented in Table 2.
| Cell Line | IC50 (µM) | % Inhibition at 1 µM |
|---|---|---|
| SK-MEL-5 (Melanoma) | 0.62 | 91 |
| OVCAR-4 (Ovarian) | 0.49 | 71 |
| UO-31 (Renal) | 0.53 | 60 |
Table 2: Anticancer activity of this compound across different cancer cell lines.
Case Studies
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various sulfonamides, including this compound, revealing potent activity against resistant bacterial strains .
- Anticancer Efficacy Assessment : Another significant study assessed the compound's ability to inhibit V600EBRAF mutant cancer cells, demonstrating that it effectively reduced cell viability and induced apoptosis in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
